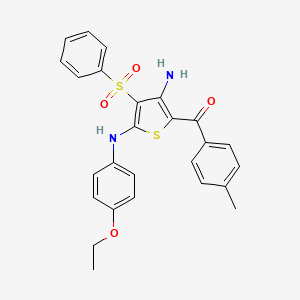

3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of Substituents: Functional groups such as benzenesulfonyl, ethoxyphenyl, and methylbenzoyl are introduced through substitution reactions.

Final Assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves:

Optimization of Reaction Conditions: To maximize yield and purity.

Use of Catalysts: To enhance reaction rates and selectivity.

Purification Techniques: Such as crystallization, chromatography, and distillation.

Analyse Chemischer Reaktionen

Condensation and Cyclization

The thiophene scaffold is typically formed via Knorr-type cyclization or Wittig reactions , followed by stepwise functionalization . For example:

-

Wittig reagent coupling between 2-mercaptobenzenemethanol and triphenylphosphine hydrobromide forms intermediate phosphonium salts.

-

Subsequent reaction with acyl chlorides (e.g., 4-methylbenzoyl chloride) under dry toluene at 110°C yields substituted thiophenes .

| Step | Reagents/Conditions | Intermediate | Yield | Source |

|---|---|---|---|---|

| 1 | PPh₃·HBr, CH₃CN, 82°C | Phosphonium salt | 85% | |

| 2 | Acyl chloride, Et₃N, toluene, 110°C | Thiophene core | 70–78% |

Sulfonylation and Amination

-

Benzenesulfonyl introduction : Electrophilic aromatic substitution (EAS) at the thiophene C3 position using benzenesulfonyl chloride in the presence of AlCl₃ .

-

Diamine formation : Sequential amination of the C2 and C4 positions with 4-ethoxyaniline under Buchwald-Hartwig coupling conditions (Pd(OAc)₂, XPhos) .

Benzenesulfonyl Group

-

Nucleophilic displacement : The sulfonyl group undergoes substitution with amines or alkoxides (e.g., K₂CO₃/DMF, 80°C) .

-

Reduction : LiAlH₄ reduces the sulfonyl group to thioether, altering electronic properties .

4-Methylbenzoyl Moiety

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the benzoyl group to carboxylic acid .

-

Grignard addition : Reacts with organomagnesium reagents to form tertiary alcohols .

Ethoxyphenyl Substituent

-

Demethylation : BBr₃ in CH₂Cl₂ removes the ethoxy group, generating a phenol .

-

Halogenation : Electrophilic bromination at the para position using Br₂/FeBr₃ .

Stability and Degradation

-

Photodegradation : Exposure to UV light induces cleavage of the sulfonyl group, forming thiophene radicals .

-

Oxidative stress : H₂O₂/Fe²⁺ oxidizes the methylbenzoyl group to carboxylic acid .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications . Future studies should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance structural diversity.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the potential of thiophene derivatives, including 3-(benzenesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, in combating viral infections. Thiophene compounds have been shown to exhibit antiviral activity against various viruses, including the Ebola virus. Specifically, modifications to the thiophene structure can enhance bioavailability and potency against viral targets .

Anticancer Activity

Thiophene derivatives are being explored for their anticancer properties. Research indicates that certain thiophene compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The structural modifications present in this compound may enhance its efficacy against specific cancer types through targeted action on cellular pathways involved in tumor growth .

PDE5 Inhibition

The compound has been identified as a potential phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The structural characteristics of this compound suggest it could serve as an intermediate in synthesizing more potent PDE5 inhibitors, similar to vardenafil .

Organic Electronics

Thiophene compounds are integral to the development of organic semiconductors due to their electronic properties. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene enhances charge transport and stability in these devices, making it a valuable component in next-generation electronic materials .

Conductive Polymers

In the field of conductive polymers, thiophenes are frequently used to create materials with tunable electrical properties. The compound's unique structure allows for modifications that can optimize conductivity and mechanical properties for applications in flexible electronics and sensors .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps:

-

Step 1: Formation of Thiophene Core

The initial step typically involves creating the thiophene ring through cyclization reactions involving appropriate precursors. -

Step 2: Functionalization

Subsequent functionalization occurs via sulfonation and acylation reactions to introduce the benzenesulfonyl and benzoyl groups. -

Step 3: Final Modifications

The final steps involve attaching the ethoxy and methyl groups at specified positions on the phenyl rings to yield the target compound.

These synthetic routes are critical for optimizing yield and purity, which directly influence the compound's efficacy in applications .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Affecting metabolic or signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Such as 2,5-dimethylthiophene or 3-bromothiophene.

Sulfonyl Compounds: Like benzenesulfonamide or toluenesulfonyl chloride.

Benzoyl Compounds: Including benzoyl chloride or methylbenzoyl chloride.

Uniqueness

3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

The compound 3-(benzenesulfonyl)-N2-(4-ethoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity associated with this compound, drawing from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzenesulfonyl group, an ethoxyphenyl moiety, and a methylbenzoyl group. The presence of these functional groups is significant as they can influence the compound's biological properties.

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. Research indicates that compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. For instance, studies have demonstrated that certain thiophene derivatives can reduce inflammation by blocking mast cell degranulation and inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 1: Summary of Anti-inflammatory Activities of Thiophene Derivatives

| Compound | Mechanism of Action | Inhibition Percentage | Reference |

|---|---|---|---|

| Compound 4 | COX inhibition | 57% at 100 µg/mL | |

| Compound 7 | LOX inhibition | Better than PD-146176 | |

| Compound 39 | P2Y14 receptor antagonist | IC50: 0.40 nM |

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. Compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. For example, certain thiophene-based compounds have been reported to exhibit significant cytotoxicity by inducing apoptosis in cancer cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiophene derivatives on human cancer cell lines, it was found that modifications to the thiophene structure could enhance its anticancer activity. The presence of electron-donating groups was particularly beneficial in increasing potency against specific cancer types .

The mechanisms through which thiophene derivatives exert their biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : Many thiophene derivatives inhibit key enzymes involved in inflammatory pathways, such as COX and LOX enzymes.

- Cytokine Modulation : These compounds can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially impacting tumor growth.

- Receptor Antagonism : Some derivatives act as antagonists to specific receptors (e.g., P2Y14), which play roles in inflammatory responses and cancer progression.

Eigenschaften

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(4-ethoxyanilino)thiophen-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-3-32-20-15-13-19(14-16-20)28-26-25(34(30,31)21-7-5-4-6-8-21)22(27)24(33-26)23(29)18-11-9-17(2)10-12-18/h4-16,28H,3,27H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHHCQKZYNHGOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)C)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.